AWZ1066S Achieves >90% Wolbachia Depletion in 7 Days vs. 4-6 Weeks Required for Doxycycline
In validated preclinical models of Brugia malayi infection, AWZ1066S delivered >90% Wolbachia depletion from adult female worms following just 7 days of oral treatment, whereas the current standard-of-care comparator doxycycline requires 4-6 weeks of continuous therapy to achieve the same >90% depletion threshold necessary for permanent sterilization and macrofilaricidal outcome [1][2].
| Evidence Dimension | Time to achieve >90% Wolbachia depletion in adult female filarial worms |
|---|---|
| Target Compound Data | 7 days oral treatment |
| Comparator Or Baseline | Doxycycline: 4-6 weeks (28-42 days) oral treatment |
| Quantified Difference | AWZ1066S is 4- to 6-fold faster (75-83% reduction in treatment duration) |
| Conditions | Brugia malayi—CB.17 SCID mouse infection model; oral dosing |
Why This Matters
The 4- to 6-fold acceleration in depletion kinetics directly translates to reduced animal husbandry costs, faster experimental turnaround, and improved feasibility of short-course combination studies, making AWZ1066S the superior choice for time-sensitive preclinical research.
- [1] Hong WD, et al. AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis. Proc Natl Acad Sci U S A. 2019 Jan 22;116(4):1414-1419. View Source
- [2] Taylor MJ, Hoerauf A, Bockarie M. Lymphatic filariasis and onchocerciasis. Lancet. 2010;376(9747):1175-1185. View Source
